3,5-Dichloro-4-methylbenzoyl chloride

Beschreibung

Significance and Role in Contemporary Organic Chemistry Research

The significance of 3,5-dichloro-4-methylbenzoyl chloride in modern organic chemistry lies primarily in its function as a versatile acylating agent. Its high reactivity allows it to serve as a crucial building block for introducing the 3,5-dichloro-4-methylbenzoyl moiety into more complex molecules. This is particularly important in the synthesis of specialized pharmaceuticals and agrochemicals.

A notable application in recent research is its use as an intermediate in the kilogram-scale production of key components for the drug Lifitegrast. In this synthesis, it participates in a Friedel-Crafts acylation reaction, a fundamental process in organic chemistry for forming carbon-carbon bonds with aromatic rings. Furthermore, it is a precursor in the synthesis of fungicides such as Zoxamide. Research has identified its corresponding carboxylic acid, 3,5-dichloro-4-methylbenzoic acid, as a significant metabolite of Zoxamide, highlighting the compound's role in the development of agrochemical agents. herts.ac.uk Its utility is centered on its ability to readily react with nucleophiles like amines, alcohols, and thiols to form amides, esters, and thioesters, respectively, which are common linkages in biologically active molecules.

Scope of Academic Inquiry for Halogenated Benzoyl Chlorides

Halogenated benzoyl chlorides, as a class, are a subject of extensive academic inquiry due to the profound effect of halogen substituents on the reactivity of the acyl chloride functional group. Benzoyl chloride itself is a cornerstone reagent for acylation. wikipedia.orgnih.gov The introduction of halogens (F, Cl, Br, I) onto the benzene (B151609) ring allows for the fine-tuning of the compound's electronic and steric properties.

Research in this area often focuses on several key aspects:

Reactivity Modulation : Halogens are electron-withdrawing groups, which increase the electrophilicity of the carbonyl carbon. This makes the acyl chloride more susceptible to nucleophilic attack, enhancing its reactivity compared to non-halogenated or electron-donating group substituted analogues like 3,5-dimethylbenzoyl chloride. Academic studies compare the reactivity of different halogenated benzoyl chlorides to understand how the type, number, and position of halogens influence reaction rates and yields in processes like esterification and amidation. openstax.org

Synthesis of Novel Materials : Substituted benzoyl chlorides are used to create advanced polymers and materials. For instance, derivatives are used to synthesize high-performance polymers, dyes, and resins where the halogen atoms contribute to the final properties of the material, such as thermal stability or flame retardancy. wikipedia.orgnih.gov

Intermediate for Bioactive Molecules : A significant portion of research is dedicated to using halogenated benzoyl chlorides as intermediates in the synthesis of pharmaceuticals and pesticides. nih.gov The halogen atoms can serve as synthetic handles for further transformations or be integral to the biological activity of the final product. The synthesis of benzamide (B126) derivatives, a common motif in drug discovery, frequently employs these reagents. researchgate.net

Structural Features and their Influence on Chemical Research Trajectories

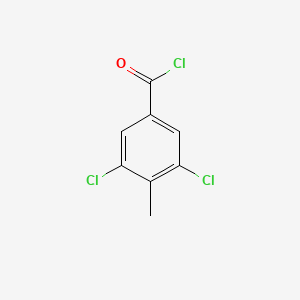

The specific structural arrangement of this compound is directly responsible for its chemical behavior and dictates its applications in research.

Acyl Chloride Group (–COCl) : This functional group is inherently reactive. The chlorine atom is an excellent leaving group, and the adjacent carbonyl group strongly activates the carbon atom for nucleophilic acyl substitution. This is the primary site of reaction, allowing the compound to act as an acylating agent. pearson.com

Chlorine Atoms at Positions 3 and 5 : The two chlorine atoms are powerful electron-withdrawing groups due to their high electronegativity. Their presence significantly increases the partial positive charge on the carbonyl carbon, making the molecule highly electrophilic and thus very reactive towards nucleophiles. This enhanced reactivity is a key feature exploited in its synthetic applications, enabling reactions to proceed under mild conditions and often with high yields.

Methyl Group at Position 4 : The methyl group is an electron-donating group. While the electronic effect of the two chlorine atoms dominates, the methyl group can subtly influence the compound's properties. More importantly, its presence adds to the molecular complexity, providing a specific substitution pattern that is often required for the synthesis of targeted molecules with precise biological functions, such as in the case of Zoxamide and Lifitegrast intermediates.

This combination of a highly reactive acylating functional group, potent electronic activation from the chlorine substituents, and a specific substitution pattern provided by the methyl group makes this compound a targeted reagent for researchers aiming to construct complex and specialized organic molecules.

| Compound | Key Structural Feature | Effect on Reactivity |

|---|---|---|

| This compound | Two electron-withdrawing Cl atoms | High electrophilicity of carbonyl carbon, very reactive. |

| 3,5-Dimethylbenzoyl chloride | Two electron-donating CH₃ groups | Lower electrophilicity compared to chlorinated analog. |

| 4-Methoxy-3,5-dimethylbenzoyl chloride | One electron-donating OCH₃ group (resonance) | Reduced electrophilicity, less reactive than chlorinated analogs. |

| 3,5-Difluoro-4-methylbenzoyl chloride | Two F atoms (less electronegative than Cl, smaller size) | Milder reactivity than chloro-analog, less steric hindrance. |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,5-dichloro-4-methylbenzoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNONPWRUIRVAIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)C(=O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60456226 | |

| Record name | Benzoyl chloride, 3,5-dichloro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113485-46-4 | |

| Record name | Benzoyl chloride, 3,5-dichloro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Dichloro 4 Methylbenzoyl Chloride

Established Laboratory Synthetic Routes

The laboratory synthesis of 3,5-Dichloro-4-methylbenzoyl chloride is predominantly achieved through two main pathways: the direct chlorination of 4-methylbenzoyl chloride and the conversion of 3,5-dimethylbenzoic acid precursors.

Chlorination of 4-Methylbenzoyl Chloride

One of the most widely reported methods for synthesizing this compound involves the direct chlorination of 4-methylbenzoyl chloride. This process typically uses gaseous chlorine in the presence of a Lewis acid catalyst to facilitate the electrophilic aromatic substitution.

The selective chlorination of 4-methylbenzoyl chloride at the 3 and 5 positions is governed by the directing effects of the substituents on the benzene (B151609) ring. The methyl group (-CH₃) is an ortho-, para-directing activator, while the benzoyl chloride group (-COCl) is a meta-directing deactivator. In this specific substitution, the incoming chlorine atoms are directed to the positions meta to the benzoyl chloride group and ortho to the methyl group. The strong electron-withdrawing nature of the carbonyl group in the acyl chloride makes the positions ortho and para to it less reactive towards electrophiles. Consequently, the chlorination occurs at the positions activated by the methyl group and least deactivated by the acyl chloride group, which are the 3 and 5 positions.

Lewis acid catalysts are crucial for activating the chlorine molecule, making it a more potent electrophile for the aromatic ring. Iron(III) chloride (FeCl₃) is a commonly employed catalyst in this reaction. It polarizes the Cl-Cl bond, generating a partial positive charge on one chlorine atom, which then attacks the electron-rich benzene ring. Industrial protocols have shown that modifying the catalytic system can enhance regioselectivity and yield. For instance, combining FeCl₃ with other Lewis acids like Aluminum chloride (AlCl₃) can improve chlorination efficiency.

Table 1: Effect of Different Catalytic Systems on Chlorination Efficiency

| Catalyst System | Yield | Improvement Notes |

|---|---|---|

| FeCl₃ alone | --- | Baseline for comparison. |

| FeCl₃ with AlCl₃ (1:1 molar) | 92% | +12% increase in yield compared to FeCl₃ alone. |

Note: Data is illustrative of typical improvements and may vary based on specific reaction conditions.

To maximize the yield and purity of this compound, careful optimization of reaction conditions is essential. Key parameters include temperature, reaction time, and the molar ratio of reactants.

Temperature Control : The reaction temperature must be carefully managed to prevent over-chlorination and the formation of unwanted by-products. Maintaining a temperature range of 80-100°C is often cited for radical chlorination using Cl₂ under UV light, while other protocols suggest lower temperatures with Lewis acid catalysis to control selectivity.

Molar Ratios : The stoichiometry of chlorine gas to the 4-methylbenzoyl chloride substrate is critical. Insufficient chlorine will result in incomplete conversion, while an excess can lead to the formation of trichlorinated or other polychlorinated species.

Reaction Time : The duration of the reaction is optimized to ensure complete dichlorination without promoting side reactions. Continuous monitoring of the reaction progress, for example by using High-Performance Liquid Chromatography (HPLC), allows for precise determination of the reaction endpoint. Recent studies have explored continuous flow reactors, which can reduce reaction times from 8 hours to 2.5 hours while maintaining high yields.

Synthesis via Chlorination of 3,5-Dimethylbenzoic Acid Precursors

An alternative pathway to this compound begins with precursors such as 3,5-dichloro-4-methylbenzoic acid. This intermediate is first synthesized and then converted to the final acyl chloride product. The synthesis of the precursor acid itself can start from p-toluic acid, which undergoes esterification, chlorination, and subsequent hydrolysis.

Once the 3,5-dichloro-4-methylbenzoic acid precursor is obtained, the carboxylic acid functional group is converted into an acyl chloride. This transformation is typically achieved using specific chlorinating agents.

Thionyl Chloride (SOCl₂) : This is a widely used reagent for this conversion due to its efficiency and the convenient nature of its by-products. The reaction of 3,5-dichloro-4-methylbenzoic acid with thionyl chloride produces the desired this compound, with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous by-products, which are easily removed from the reaction mixture. sciencemadness.org The reaction is often carried out under reflux, sometimes with a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.com For example, a mixture of the acid, thionyl chloride, and DMF in toluene, heated to 70°C for 2 hours, yields the target compound.

Phosphorus Trichloride (B1173362) (PCl₃) : Phosphorus trichloride is another effective agent for converting carboxylic acids to acyl chlorides. chemeurope.com While it is a powerful reagent, the reaction produces phosphorous acid (H₃PO₃) as a non-gaseous by-product, which may require an additional separation step. PCl₃ is generally used to convert primary and secondary alcohols to alkyl chlorides and carboxylic acids to acyl chlorides, although thionyl chloride is often preferred for yielding better results in the latter case. chemeurope.com

Table 2: Comparison of Chlorinating Agents for Acyl Chloride Formation

| Chlorinating Agent | Typical By-products | Phase of By-products | Advantages | Disadvantages |

|---|---|---|---|---|

| Thionyl Chloride (SOCl₂) | SO₂, HCl | Gas | Easy removal of by-products, often leading to higher purity of the crude product. sciencemadness.org | --- |

Esterification and Subsequent Chlorination Approaches

A common multi-step synthesis for this compound begins with p-toluic acid (also known as p-methylbenzoic acid). google.com This approach involves an initial esterification step to protect the carboxylic acid group, followed by chlorination of the aromatic ring, and finally, conversion to the target acyl chloride.

One patented method outlines a process starting with p-methylbenzoic acid. google.com The synthesis proceeds through the following key stages:

Esterification : p-Methylbenzoic acid is first reacted with thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), to form the intermediate p-toluoyl chloride. google.com This acyl chloride is then treated with an alcohol, such as tert-butyl alcohol, to produce the corresponding ester, for instance, tert-butyl p-methylbenzoate. google.com This initial esterification serves to protect the carboxylic acid functionality and can influence the subsequent chlorination step. google.com

Chlorination : The resulting ester undergoes chlorination. google.com In one variation, the ester is dissolved in a solvent like dichloromethane (B109758), and a Lewis acid catalyst, such as anhydrous aluminum trichloride, is added. google.com Chlorine gas, mixed with an inert gas like nitrogen, is then introduced to the reaction mixture. google.com

Hydrolysis and Rechlorination : Following the chlorination, the dichlorinated ester is hydrolyzed back to the carboxylic acid, 3,5-dichloro-4-methylbenzoic acid, typically using a base like sodium hydroxide (B78521) followed by acidification. google.com The purified 3,5-dichloro-4-methylbenzoic acid is then converted to the final product, this compound, by reacting it with a chlorinating agent like thionyl chloride.

This multi-step pathway is considered advantageous in certain contexts because it starts from a simple and readily available raw material. google.com

Control of Regioselectivity in Multi-step Syntheses

Achieving the correct substitution pattern on the aromatic ring—chlorine atoms at positions 3 and 5 relative to the carboxyl group—is critical. In multi-step syntheses starting from p-toluic acid, the regioselectivity of the chlorination step is governed by the directing effects of the substituents on the benzene ring.

The methyl group at the 4-position is an ortho-, para-director. However, the para position is blocked. The ester group, formed in the initial step, is a deactivating meta-director. The combination of these directing effects and the reaction conditions guides the incoming chlorine atoms to the positions ortho to the methyl group and meta to the ester group, which are positions 3 and 5.

Furthermore, the esterification step itself plays a role in controlling the reaction. By converting the carboxylic acid to a bulkier ester, steric hindrance is increased on the phenyl ring. google.com This added steric bulk can help ensure the reaction proceeds more steadily, leading to a product with higher purity and simplifying the subsequent separation and purification processes. google.com The use of specific catalyst systems, such as anhydrous aluminum trichloride, is also crucial for facilitating the electrophilic aromatic substitution of chlorine at the desired positions. google.com

| Step | Reagents & Conditions | Purpose |

| Esterification | p-methylbenzoic acid, thionyl chloride, DMF (cat.), tert-butyl alcohol, 50°C. google.com | Protects the carboxylic acid group and introduces steric hindrance to control subsequent reactions. google.com |

| Chlorination | tert-butyl p-methylbenzoate, dichloromethane, anhydrous AlCl₃, Cl₂/N₂ gas, 25°C. google.com | Introduces two chlorine atoms at the 3 and 5 positions, directed by the existing substituents. google.com |

| Hydrolysis | tert-butyl 3,5-dichloro-4-methylbenzoate, NaOH solution, then HCl. google.com | Converts the ester back to the carboxylic acid (3,5-dichloro-4-methylbenzoic acid). google.com |

| Acyl Chloride Formation | 3,5-dichloro-4-methylbenzoic acid, thionyl chloride. | Converts the final carboxylic acid to the target acyl chloride. |

Alternative Aryl Carboxylic Acid Derivatization Pathways

Once 3,5-dichloro-4-methylbenzoic acid is obtained, it must be converted to the corresponding acyl chloride. While thionyl chloride is a common reagent for this transformation, alternative methods offer different advantages in terms of reaction conditions and byproduct profiles.

Utilizing Oxalyl Chloride and DMF Activators

A widely used and efficient method for converting carboxylic acids to acyl chlorides involves the use of oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF). orgsyn.orgchemicalbook.comchemicalbook.com This reaction is typically performed in an inert solvent such as dichloromethane (DCM). chemicalbook.comrsc.org

The process generally involves dissolving the aryl carboxylic acid (in this case, 3,5-dichloro-4-methylbenzoic acid) in DCM, adding a few drops of DMF, and then introducing oxalyl chloride, often at a reduced temperature (e.g., 0°C). chemicalbook.comchemicalbook.comrsc.org The reaction mixture is stirred for several hours to ensure complete conversion. chemicalbook.comrsc.org The mechanism involves the formation of the Vilsmeier reagent from DMF and oxalyl chloride, which then activates the carboxylic acid for nucleophilic attack by the chloride ion. orgsyn.org A key advantage of this method is that the byproducts, carbon dioxide (CO₂) and carbon monoxide (CO), are gaseous, which simplifies product purification. orgsyn.org The solvent and any excess reagent can be removed under reduced pressure to yield the crude acyl chloride, which is often pure enough for subsequent use. chemicalbook.comchemicalbook.com

| Reagent System | Typical Conditions | Byproducts | Advantages |

| Oxalyl Chloride / DMF | Dichloromethane (DCM), 0°C to room temperature. chemicalbook.comrsc.org | CO₂, CO, HCl (gaseous). orgsyn.org | Gaseous byproducts simplify purification; reaction is typically clean and high-yielding. orgsyn.orgchemicalbook.com |

| Thionyl Chloride / DMF | Toluene, 70°C. | SO₂, HCl (gaseous). | Effective and commonly used; reagents are readily available. |

Carbonylation Reactions with Aryl Bromides and Palladium Catalysts

A more advanced approach to synthesizing acyl chlorides involves the palladium-catalyzed carbonylation of aryl halides. chemicalbook.com This method constructs the acyl chloride functionality directly from an aryl bromide, such as 1-bromo-3,5-dichloro-4-methylbenzene, using carbon monoxide.

This transformation, known as chlorocarbonylation, typically employs a palladium catalyst, often with bulky phosphine (B1218219) ligands, such as Pd(PtBu₃)₂. chemicalbook.com The reaction is carried out under a pressurized atmosphere of carbon monoxide. chemicalbook.com The general mechanism for palladium-catalyzed carbonylation involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by the insertion of carbon monoxide into the aryl-palladium bond to form an acyl-palladium complex. scielo.br Subsequent reductive elimination yields the final acyl chloride product and regenerates the active catalyst. scielo.br

For example, a procedure might involve charging a steel autoclave with the aryl bromide, a phosphonium (B103445) salt, and the palladium catalyst in a glove box. chemicalbook.com The vessel is then pressurized with carbon monoxide (e.g., 20 atm) and heated (e.g., 110°C) for an extended period. chemicalbook.com While powerful, this method requires specialized equipment to handle pressurized gas and more expensive, air-sensitive catalysts compared to traditional derivatization methods. chemicalbook.comresearchgate.net

Industrial-Scale Production Methodologies

The large-scale manufacturing of this compound requires processes that are not only high-yielding but also efficient, safe, and cost-effective. google.com Optimization focuses on maximizing throughput while maintaining strict control over product quality.

Process Optimization for High-Throughput Manufacturing

For industrial production, batch processes are often optimized, and continuous flow systems are increasingly being explored. A pilot study demonstrated that using continuous flow reactors for the chlorination step can significantly reduce reaction times from 8 hours in a batch process to just 2.5 hours.

Key advantages of continuous flow systems include:

Precise Temperature Control : Enhanced heat exchange capabilities minimize the risk of localized overheating and decomposition, leading to fewer side products.

Automated Dosing : The controlled, automated addition of reagents like chlorine gas prevents over-chlorination and improves safety.

Increased Throughput : The shorter reaction times and continuous nature of the process lead to higher productivity.

| Parameter | Batch Reactor | Continuous Flow Reactor |

| Reaction Time | ~8 hours | ~2.5 hours |

| Temperature Control | Less precise, potential for hotspots. | Precise, efficient heat exchange. |

| Reagent Addition | Manual or semi-automated. | Fully automated and controlled dosing. |

| Scalability | Moderate | Excellent |

Application of Continuous Flow Reactor Technologies

The transition from traditional batch processing to continuous flow manufacturing represents a significant advancement in the synthesis of acyl chlorides, including this compound. Continuous flow reactors offer superior control over reaction parameters, leading to improved safety, higher yields, and greater consistency.

In the context of synthesizing this compound, a key reaction step is the chlorination of a suitable precursor, such as 3,5-dichloro-4-methylbenzoic acid, using a chlorinating agent like thionyl chloride or oxalyl chloride. Flow chemistry provides a highly controlled environment for this often exothermic and hazardous reaction.

A notable development in this area is a 2023 pilot study that demonstrated the successful application of continuous flow technology for the synthesis of this compound. This study highlighted a significant reduction in reaction time from 8 hours in a conventional batch reactor to just 2.5 hours in a continuous flow system, achieving a yield of 89%. The key advantages of this approach include precise temperature control, which minimizes the decomposition of the product, and automated dosing of reagents, preventing over-chlorination and the formation of unwanted byproducts.

The general setup for such a continuous flow synthesis involves pumping the dissolved carboxylic acid and the chlorinating agent through a heated tube or microreactor. The small reactor volume and high surface-area-to-volume ratio facilitate rapid heat exchange, allowing for the safe use of higher temperatures to accelerate the reaction. The product stream emerging from the reactor can then be directly channeled into subsequent purification steps.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis of this compound

| Parameter | Traditional Batch Reactor | Continuous Flow Reactor |

| Reaction Time | 8 hours | 2.5 hours |

| Yield | Variable, subject to side reactions | 89% |

| Temperature Control | Challenging, potential for hotspots | Precise and uniform |

| Safety | Higher risk due to large volumes of hazardous reagents | Enhanced safety due to small reaction volumes |

| Scalability | Requires larger vessels | "Scaling out" by parallelization of reactors |

Advanced Separation and Purification Techniques in Large-Scale Synthesis

The purity of this compound is critical for its use in subsequent pharmaceutical and agrochemical applications. Therefore, robust and efficient purification methods are essential in large-scale synthesis.

Vacuum Distillation

A standard and widely adopted method for the purification of substituted benzoyl chlorides is vacuum distillation. google.com This technique is effective in separating the desired product from less volatile impurities, such as unreacted starting materials and catalysts, as well as more volatile byproducts. The process is conducted under reduced pressure to lower the boiling point of the benzoyl chloride, thereby preventing thermal degradation that can occur at higher temperatures.

For industrial-scale operations, multi-stage distillation columns are often employed to achieve high purity levels (typically >99.5%). The design of the distillation process, including the number of theoretical plates, reflux ratio, and operating pressure, is optimized to maximize separation efficiency and throughput.

Melt Crystallization

A more advanced and environmentally friendly purification technique gaining traction in the chemical industry is melt crystallization. researchgate.net This method avoids the use of solvents and operates at lower temperatures compared to distillation, resulting in energy savings and reduced environmental impact. Melt crystallization is particularly suitable for separating isomers and purifying thermally sensitive compounds.

The process involves cooling the molten crude this compound to induce crystallization of the pure compound. The impurities remain concentrated in the residual liquid phase. The solid crystals are then separated from the melt. This can be achieved through various techniques, including suspension-based crystallization followed by filtration and washing, or layer crystallization where the crystals are grown on a cooled surface.

Table 2: Overview of Purification Techniques for this compound

| Purification Technique | Principle | Advantages | Considerations |

| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | - Effective for removing non-volatile and some volatile impurities.- Well-established and scalable technology. | - Requires high energy input.- Potential for thermal degradation of the product. |

| Melt Crystallization | Separation based on the difference in melting points between the product and impurities. | - Solvent-free process.- Lower energy consumption compared to distillation.- Can achieve very high purity. | - May require multiple stages for optimal purification.- The physical properties of the melt (e.g., viscosity) can influence efficiency. |

Chemical Reactivity and Mechanistic Studies of 3,5 Dichloro 4 Methylbenzoyl Chloride

Fundamental Reaction Pathways

3,5-Dichloro-4-methylbenzoyl chloride is a derivative of benzoyl chloride containing two electron-withdrawing chlorine atoms and an electron-donating methyl group on the benzene (B151609) ring. This substitution pattern significantly influences the chemical reactivity of the molecule. The chlorine atoms enhance the electrophilicity of the carbonyl carbon, making the compound highly susceptible to nucleophilic attack. Consequently, it serves as a potent acylating agent in various chemical transformations. Its primary reaction pathways are centered around nucleophilic acyl substitution and its use as an electrophile in Friedel-Crafts acylation reactions.

Nucleophilic acyl substitution is a characteristic reaction for acyl chlorides. This class of reaction involves the displacement of the chloride leaving group by a nucleophile. lscollege.ac.in The general mechanism proceeds through a two-step process: nucleophilic addition to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride ion to regenerate the carbonyl group. uomustansiriyah.edu.iq

This compound readily reacts with a wide range of nucleophiles to form various carboxylic acid derivatives. The high electrophilicity of its carbonyl carbon, enhanced by the inductive effect of the two chlorine atoms on the aromatic ring, makes it an excellent substrate for these transformations.

Amines: Reaction with primary or secondary amines (ammonolysis) yields the corresponding N-substituted amides. This reaction is typically fast and is often performed in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct. uomustansiriyah.edu.iq

Alcohols: In a process known as alcoholysis, alcohols attack the acyl chloride to produce esters. Similar to the reaction with amines, a base such as pyridine (B92270) is often added to scavenge the generated HCl. uomustansiriyah.edu.iq

Thiols: Thiols react in a similar fashion to alcohols to form thioesters.

Water: Hydrolysis occurs upon reaction with water, yielding the parent carboxylic acid, 3,5-dichloro-4-methylbenzoic acid, and HCl. uomustansiriyah.edu.iq

The table below summarizes the outcomes of these nucleophilic acyl substitution reactions.

| Nucleophile (Nuc-H) | Nucleophile Type | Product Class | General Reaction |

| R-NH₂ (Amine) | Amine | Amide | This compound + R-NH₂ → N-R-3,5-dichloro-4-methylbenzamide + HCl |

| R-OH (Alcohol) | Alcohol | Ester | This compound + R-OH → R-3,5-dichloro-4-methylbenzoate + HCl |

| R-SH (Thiol) | Thiol | Thioester | This compound + R-SH → S-R-3,5-dichloro-4-methylbenzothioate + HCl |

| H₂O (Water) | Water | Carboxylic Acid | This compound + H₂O → 3,5-dichloro-4-methylbenzoic acid + HCl |

The rate and success of the nucleophilic attack on this compound are governed by the properties of the attacking nucleophile, primarily its basicity and the degree of steric hindrance around the nucleophilic atom. masterorganicchemistry.com

Basicity: Basicity refers to a nucleophile's ability to donate its electron pair to a proton, a thermodynamic concept. masterorganicchemistry.com While related, nucleophilicity is a kinetic measure of how rapidly a nucleophile attacks an electrophilic carbon atom. masterorganicchemistry.com Generally, for a series of nucleophiles with the same attacking atom, nucleophilicity parallels basicity. For instance, the methoxide (B1231860) ion (CH₃O⁻) is both more basic and more nucleophilic than methanol (B129727) (CH₃OH).

Steric Hindrance: Steric hindrance refers to the congestion around the nucleophilic atom, which can impede its approach to the electrophilic carbonyl carbon. masterorganicchemistry.comyoutube.com As the bulk of the nucleophile increases, the rate of reaction decreases significantly. youtube.com A bulky nucleophile, even if it is a strong base, may be a poor nucleophile due to the difficulty in accessing the reaction center. youtube.com For example, tert-butoxide is a very strong base but a relatively poor nucleophile compared to the less hindered methoxide. youtube.com

The interplay of these factors is critical in predicting reaction outcomes.

| Nucleophile | Relative Basicity | Steric Hindrance | Expected Reactivity with this compound |

| Methanol (CH₃OH) | Low | Low | Moderate |

| tert-Butanol ((CH₃)₃COH) | Low | High | Very Slow |

| Ammonia (NH₃) | Moderate | Low | Fast |

| Triethylamine ((CH₃CH₂)₃N) | High | High | Slow (Acts more as a non-nucleophilic base) |

While the primary reactivity of this compound centers on the acyl chloride group, the entire molecule can act as an electrophilic reagent in reactions like Friedel-Crafts acylation.

Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. studymind.co.ukorganic-chemistry.org In this context, this compound serves as the acylating agent, reacting with another aromatic compound (an arene) in the presence of a Lewis acid catalyst to form an aromatic ketone. byjus.com

A significant advantage of Friedel-Crafts acylation over the related alkylation is that the product, an aryl ketone, is less reactive than the starting arene. organic-chemistry.org The acyl group is deactivating, which prevents further substitution reactions (polyacylation) on the product ring. organic-chemistry.org This allows for the synthesis of monoacylated products with high selectivity. organic-chemistry.org The resulting ketones can be subsequently reduced to alkyl groups if desired, providing an indirect route to alkylated aromatic compounds that avoids the rearrangements and polyalkylation issues common in Friedel-Crafts alkylation. organic-chemistry.org

Lewis acid catalysts are essential for Friedel-Crafts acylation. masterorganicchemistry.com Aluminum chloride (AlCl₃) is the most commonly used catalyst for this transformation. studymind.co.ukbyjus.com The reaction mechanism involves several key steps where the catalyst plays a crucial role:

Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of the this compound. masterorganicchemistry.comsigmaaldrich.com

Generation of the Electrophile: This coordination weakens the carbon-chlorine bond, leading to its cleavage. This generates a highly reactive and resonance-stabilized electrophile known as an acylium ion, along with the [AlCl₄]⁻ complex. byjus.commasterorganicchemistry.comsigmaaldrich.com

Electrophilic Attack: The acylium ion is a potent electrophile that is then attacked by the electron-rich aromatic ring of the substrate, forming a new carbon-carbon bond and a resonance-stabilized carbocation intermediate (an arenium ion). byjus.com

Restoration of Aromaticity: A chloride ion from the [AlCl₄]⁻ complex acts as a base, abstracting a proton from the arenium ion. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst (AlCl₃), while also producing HCl. byjus.com

Notably, in Friedel-Crafts acylation, the Lewis acid often forms a complex with the carbonyl oxygen of the product ketone. organic-chemistry.org Because of this, a stoichiometric amount of the catalyst is typically required rather than a catalytic amount. organic-chemistry.org An aqueous workup is necessary at the end of the reaction to break up this complex and isolate the ketone product. youtube.com

Electrophilic Aromatic Substitution Reactions

Regiochemical Control in Acylation Reactions

In acylation reactions where this compound acts as the electrophile, such as in Friedel-Crafts acylation, the existing substituents on the benzoyl ring will direct the position of any further substitution on that ring. The two chlorine atoms are deactivating, electron-withdrawing groups, and are ortho-, para-directing. The methyl group is an activating, electron-donating group, and is also ortho-, para-directing.

The regiochemical outcome of subsequent electrophilic aromatic substitution on the 3,5-dichloro-4-methylbenzoyl ring would be determined by the interplay of these directing effects. The positions ortho and para to the methyl group are positions 3 and 5 (already occupied by chlorine) and position 1 (the carbon bearing the acyl chloride group). The positions ortho and para to the chlorine atoms are positions 2, 4, and 6, and position 1 and 3 or 5 respectively.

Given the substitution pattern, the only available positions for substitution are 2 and 6. These positions are ortho to a chlorine atom and meta to the other chlorine atom and the methyl group. The directing effects can be summarized as follows:

| Substituent | Position | Directing Effect |

| -COCl | 1 | Meta-directing |

| -Cl | 3, 5 | Ortho, Para-directing |

| -CH₃ | 4 | Ortho, Para-directing |

Considering the combined influence of these groups, the positions at C2 and C6 are the most likely sites for electrophilic attack, influenced by the ortho-directing effect of the chlorine atoms and the ortho-directing effect of the methyl group. However, the deactivating nature of the acyl chloride and chlorine atoms would generally make further electrophilic substitution on this ring challenging.

Derivatization and Transformation Strategies

Synthesis of Substituted Benzamide (B126) Derivatives

The synthesis of substituted benzamide derivatives from this compound would proceed via a nucleophilic acyl substitution reaction with a primary or secondary amine. While specific examples with this compound are not readily found in the literature, the reaction of the closely related 3,5-dichlorobenzoyl chloride with arylamines provides a clear precedent for this transformation.

The reaction of an acyl chloride with an arylamine is a standard method for the formation of an amide bond. In a typical procedure, this compound would be reacted with a substituted arylamine in a suitable solvent, often in the presence of a base to neutralize the HCl byproduct.

For instance, studies on 3,5-dichlorobenzoyl chloride have shown that its reaction with various arylamine compounds in N,N'-dimethylformamide (DMF) at elevated temperatures affords a series of dichlorobenzamide derivatives in good yields. researchgate.net A similar reactivity would be expected for this compound.

A general reaction scheme is presented below:

Figure 1: General reaction for the synthesis of N-aryl-3,5-dichloro-4-methylbenzamides.

The structures of the resulting N-aryl-3,5-dichloro-4-methylbenzamide products would be confirmed using a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the presence of the aromatic and amide protons and carbons, and their chemical environments would be consistent with the proposed structure.

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H and C=O stretching vibrations of the amide group.

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

For example, the structures of 3,5-dichloro-N-(2-chlorophenyl)benzamide and 3,5-dichloro-N-(4-chlorophenyl)benzamide, derived from 3,5-dichlorobenzoyl chloride, have been definitively established by X-ray crystallography. researchgate.net The crystallographic data for these related compounds are presented in the table below.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| 3,5-dichloro-N-(2-chlorophenyl)benzamide | Monoclinic | Pn | 9.581(3) | 12.217(4) | 11.072(3) | 90 | 92.584(4) | 90 |

| 3,5-dichloro-N-(4-chlorophenyl)benzamide | Triclinic | P-1 | 5.047(18) | 10.28(4) | 13.36(5) | 107.59(5) | 93.55(5) | 98.34(5) |

Table 1: Crystallographic data for dichlorobenzamide derivatives. researchgate.net

Formation of Benzoic Acid Derivatives

The Friedel-Crafts acylation is a classic method for the formation of C-C bonds to an aromatic ring, typically involving an acyl chloride and a Lewis acid catalyst. libretexts.org The reaction of this compound with an aromatic carboxylic acid under Friedel-Crafts conditions would be a challenging transformation. The carboxylic acid group is a deactivating group, making the aromatic ring less nucleophilic and thus less reactive towards electrophilic substitution.

The mechanism of a standard Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion from the acyl chloride and the Lewis acid. libretexts.org This acylium ion is then attacked by the electron-rich aromatic ring.

Figure 2: General mechanism of Friedel-Crafts Acylation.

In the case of an aromatic carboxylic acid as the substrate, the strong deactivation of the ring by the -COOH group would likely inhibit the reaction. Furthermore, the Lewis acid catalyst could complex with the carboxylic acid group, further deactivating the ring and potentially leading to side reactions. While there are modifications to the Friedel-Crafts reaction that can be used with deactivated substrates, the direct acylation of an aromatic carboxylic acid in this manner is not a commonly employed synthetic route.

Synthetic Pathways to 2-(3,5-Dichloro-4-methylbenzoyl)benzoic Acid

The synthesis of 2-(3,5-dichloro-4-methylbenzoyl)benzoic acid is primarily achieved through the Friedel-Crafts acylation reaction. iitk.ac.inorganic-chemistry.org This classic method of forming carbon-carbon bonds involves the electrophilic aromatic substitution of an aromatic ring with an acyl group. nih.gov In this specific synthesis, this compound acts as the acylating agent.

The general mechanism proceeds in several steps:

Formation of the Acylium Ion: The reaction is initiated by the activation of this compound with a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). sigmaaldrich.comyoutube.com The Lewis acid coordinates to the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond. This facilitates the cleavage of the C-Cl bond, resulting in the formation of a highly reactive and resonance-stabilized acylium ion. sigmaaldrich.com

Electrophilic Attack: The aromatic substrate for this synthesis is typically phthalic anhydride (B1165640). The electron-rich aromatic ring of phthalic anhydride attacks the electrophilic carbon of the acylium ion. dissertationtopic.netresearchgate.net This step forms a new carbon-carbon bond and a carbocation intermediate, often referred to as a sigma complex or arenium ion.

Rearomatization: The aromaticity of the ring is restored when a base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon atom where the acyl group was added. This regenerates the Lewis acid catalyst and yields the final product, 2-(3,5-dichloro-4-methylbenzoyl)benzoic acid. youtube.com

The reaction is typically conducted in an inert solvent to prevent side reactions. The choice of solvent and careful control of reaction conditions are crucial to avoid polysubstitution and ensure a high yield of the desired monoacylated product. sigmaaldrich.com

Catalytic Transformations Involving the Acyl Chloride Moiety

The acyl chloride functional group in this compound is a versatile handle for a variety of catalytic transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are predominantly catalyzed by transition metals, particularly palladium and nickel.

This compound can serve as an electrophilic partner in several palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the acyl chloride with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org While traditionally used for aryl halides, the Suzuki-Miyaura reaction can be adapted for acyl chlorides to form ketones. A variation known as decarbonylative Suzuki-Miyaura cross-coupling allows for the formation of biaryl compounds by extruding carbon monoxide from the acyl group during the catalytic cycle. nih.govacs.org

Stille Coupling: In the Stille reaction, the coupling partner for the acyl chloride is an organotin compound (organostannane). wikipedia.orglibretexts.org This method is highly effective for creating ketones and is known for its tolerance of a wide range of functional groups. wikipedia.org The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org Recent advances have even shown that gold complexes can catalyze Stille-type couplings of acyl chlorides with high chemoselectivity. rsc.org

Sonogashira Coupling: This reaction couples the acyl chloride with a terminal alkyne to produce ynones (α,β-alkynyl ketones). wikipedia.orgmdpi.com The process typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org The reaction is valued for its reliability and ability to be performed under mild conditions. wikipedia.org

Table 1: Overview of Cross-Coupling Reactions with Acyl Chlorides

| Reaction Name | Nucleophile | Typical Catalyst System | Product Type |

| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Ketone or Biaryl (decarbonylative) |

| Stille | Organostannane (e.g., R-SnBu₃) | Pd catalyst (e.g., Pd(PPh₃)₄) | Ketone |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | Ynone |

Beyond the classic cross-coupling reactions, the acyl chloride moiety can participate in other significant metal-catalyzed transformations.

Nickel-Catalyzed Couplings: Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for various coupling reactions. They are particularly effective in activating less reactive electrophiles like aryl chlorides. nih.gov Nickel-catalyzed processes can be used for cross-electrophile couplings, for instance, reacting aryl chlorides with other alkyl halides. nih.govresearchgate.net Synergistic photoredox/nickel catalysis has also been developed for the cross-coupling of acyl chlorides with alkyltrifluoroborates to synthesize dialkyl ketones under mild conditions. acs.org

Decarbonylative Couplings: A significant class of reactions involving aroyl chlorides is decarbonylative coupling, where the carbonyl group (-CO-) is eliminated as carbon monoxide during the reaction. This strategy allows acyl chlorides to serve as precursors to aryl halides in situ or to directly form C-C, C-N, C-O, and C-S bonds, effectively converting a carboxylic acid derivative into a range of functionalized arenes. nih.govacs.org These transformations are typically catalyzed by palladium complexes with specific phosphine (B1218219) ligands that promote both decarbonylation and the subsequent bond-forming reductive elimination. nih.govfigshare.com

Structure-Reactivity Relationships

The chemical behavior of this compound is profoundly influenced by the electronic effects of its substituents on the aromatic ring. The interplay between the electron-withdrawing chlorine atoms and the electron-donating methyl group dictates the electrophilicity of the acyl chloride and the reactivity of the aromatic system.

The two chlorine atoms at the 3- and 5-positions exert a powerful influence on the reactivity of the carbonyl group. This is due to the dual nature of their electronic effects: a strong inductive effect and a weaker resonance effect.

Inductive Effect (-I): Chlorine is significantly more electronegative than carbon. Consequently, the chlorine atoms strongly withdraw electron density from the benzene ring through the sigma bonds. libretexts.orglibretexts.org This electron-withdrawing inductive effect is the dominant electronic influence of halogens on an aromatic ring. libretexts.orgjove.com This pull of electron density is transmitted to the carbonyl carbon, increasing its partial positive charge and thereby enhancing its electrophilicity. This makes the acyl chloride highly susceptible to attack by nucleophiles. stackexchange.com

Resonance Effect (+R): The chlorine atoms also possess lone pairs of electrons in p-orbitals that can be delocalized into the π-system of the benzene ring. libretexts.orguobabylon.edu.iq This electron-donating resonance effect opposes the inductive effect. pressbooks.pub However, for halogens, the inductive effect is significantly stronger than the resonance effect. libretexts.orgjove.com Therefore, the net result is strong electron withdrawal, which deactivates the aromatic ring towards electrophilic substitution but activates the acyl chloride group towards nucleophilic acyl substitution. jove.comuobabylon.edu.iq

The methyl group at the 4-position provides an electronic effect that counteracts the deactivating influence of the chlorine atoms on the aromatic ring itself.

Inductive Effect (+I): Alkyl groups, such as methyl, are electron-donating through the inductive effect. The sp³-hybridized carbon of the methyl group is less electronegative than the sp²-hybridized carbons of the aromatic ring, leading to a net push of electron density into the ring. libretexts.orgstackexchange.com

Hyperconjugation: The methyl group also stabilizes the aromatic ring and adjacent carbocation intermediates through hyperconjugation. quora.com This involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the π-system of the ring. khanacademy.orgquora.com This effect, similar to a weak resonance donation, increases the electron density in the ring, particularly at the ortho and para positions relative to the methyl group. quora.comyoutube.com

Comparative Analysis of Reactivity with Related Benzoyl Chlorides

The reactivity of this compound in nucleophilic acyl substitution reactions is significantly influenced by the electronic properties of its substituents. A comparative analysis with other benzoyl chlorides reveals a clear trend dictated by the interplay of inductive and resonance effects, which alter the electrophilicity of the carbonyl carbon.

The presence of two chlorine atoms at the 3 and 5 positions on the benzene ring makes this compound highly reactive towards nucleophiles. Chlorine is an electron-withdrawing group, and its presence enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This increased reactivity is a general characteristic of benzoyl chlorides bearing electron-withdrawing substituents. For instance, the reactivity of substituted benzoyl chlorides towards nucleophilic substitution generally follows an order where compounds with electron-withdrawing groups (like -NO₂) are more reactive than those with electron-donating groups (like -OCH₃).

In contrast to the activating effect of the chloro groups, the methyl group at the 4-position is a weak electron-donating group. It tends to slightly decrease the electrophilicity of the carbonyl carbon. However, the strong electron-withdrawing inductive effect of the two chlorine atoms overwhelmingly counteracts the mild electron-donating effect of the single methyl group. Consequently, this compound remains a highly reactive acylating agent.

A qualitative comparison with related benzoyl chlorides illustrates these electronic effects:

3,5-Dichlorobenzoyl chloride : Lacking the 4-methyl group, this compound is expected to have a reactivity profile very similar to this compound, dominated by the two electron-withdrawing chlorine atoms.

4-Methylbenzoyl chloride : This compound, which lacks the chlorine atoms, is less reactive. The electron-donating nature of the methyl group slightly deactivates the carbonyl group towards nucleophilic attack compared to unsubstituted benzoyl chloride.

Benzoyl chloride : As the parent compound without any ring substituents, its reactivity serves as a baseline for comparison.

3,5-Difluoro-4-methylbenzoyl chloride : The difluoro analog exhibits a milder reactivity. Although fluorine is more electronegative than chlorine, its smaller atomic radius leads to less effective overlap with the benzene ring's pi system, resulting in a less pronounced electron-withdrawing effect in this context.

4-Methoxy-3,5-dimethylbenzoyl chloride : The methoxy (B1213986) group is a strong electron-donating group through resonance. This significantly reduces the electrophilicity of the carbonyl carbon, making this compound less reactive than its chlorinated counterparts.

The following interactive table summarizes the expected relative reactivity of this compound and its analogs based on the electronic effects of their substituents.

| Compound Name | Key Substituents | Dominant Electronic Effect | Expected Relative Reactivity |

|---|---|---|---|

| This compound | 3,5-Dichloro, 4-Methyl | Strongly electron-withdrawing | High |

| 3,5-Dichlorobenzoyl chloride | 3,5-Dichloro | Strongly electron-withdrawing | High |

| 4-Methylbenzoyl chloride | 4-Methyl | Weakly electron-donating | Low |

| Benzoyl chloride | None | Neutral (baseline) | Moderate |

| 3,5-Difluoro-4-methylbenzoyl chloride | 3,5-Difluoro, 4-Methyl | Moderately electron-withdrawing | Moderate-High |

| 4-Methoxy-3,5-dimethylbenzoyl chloride | 4-Methoxy, 3,5-Dimethyl | Strongly electron-donating | Very Low |

Advanced Characterization and Computational Chemistry of 3,5 Dichloro 4 Methylbenzoyl Chloride and Its Derivatives

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for the detailed structural elucidation of 3,5-dichloro-4-methylbenzoyl chloride and its derivatives. These techniques probe the interactions of molecules with electromagnetic radiation, revealing distinct information about their atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For derivatives of this compound, such as amides, both ¹H and ¹³C NMR are employed to confirm structural assignments.

In the ¹H NMR spectrum of related benzamide (B126) derivatives, aromatic protons typically appear as multiplets in the range of 6.7 to 8.9 ppm. The proton of an N-H group in an amide derivative can be observed as a singlet at around 8.3 to 10.3 ppm, while methyl protons are expected to produce a singlet at approximately 2.3 to 2.6 ppm.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. For derivatives of this compound, the carbonyl carbon (C=O) of the amide group is typically observed in the range of 160 to 170 ppm. The aromatic carbons show signals between 120 and 140 ppm, while the methyl carbon signal appears further upfield.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Derivative of this compound

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 6.7 - 8.9 (multiplet) | 120 - 140 |

| Amide N-H | 8.3 - 10.3 (singlet) | - |

| Methyl (CH₃) | 2.3 - 2.6 (singlet) | ~20 |

| Carbonyl (C=O) | - | 160 - 170 |

Note: Data is generalized from derivatives and may vary based on the specific derivative and solvent used.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of this compound and its derivatives, characteristic absorption bands confirm the presence of key structural features.

The most prominent peak in the IR spectrum of this compound is the carbonyl (C=O) stretching vibration of the acyl chloride, which is expected to appear at a high wavenumber, typically around 1770 cm⁻¹. For its amide derivatives, this C=O stretch shifts to a lower frequency, generally appearing in the range of 1630 to 1680 cm⁻¹. Other important vibrations include the N-H stretch of amides, usually seen between 3200 and 3400 cm⁻¹, and C-H stretching vibrations of the aromatic ring and methyl group, which occur around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-Cl stretching vibrations are typically observed in the fingerprint region, below 800 cm⁻¹.

Table 2: Key IR Absorption Bands for this compound and its Amide Derivatives

| Functional Group | Characteristic Absorption (cm⁻¹) | Compound Type |

| C=O Stretch | ~1770 | Acyl Chloride |

| C=O Stretch | 1630 - 1680 | Amide |

| N-H Stretch | 3200 - 3400 | Amide |

| Aromatic C-H Stretch | 3000 - 3100 | Both |

| Aliphatic C-H Stretch | 2850 - 3000 | Both |

| C-Cl Stretch | < 800 | Both |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (approximately 222 g/mol ), with a characteristic isotopic pattern due to the presence of three chlorine atoms.

The fragmentation of benzoyl chloride derivatives often involves the loss of the chlorine atom from the acyl chloride group, followed by the loss of carbon monoxide. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in a distinctive pattern of peaks in the mass spectrum, which can be used to confirm the number of chlorine atoms in a fragment. Predicted collision cross-section (CCS) values can also be calculated for different adducts of the molecule. uni.lu

Table 3: Predicted m/z Values for Adducts of this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 222.94788 |

| [M+Na]⁺ | 244.92982 |

| [M-H]⁻ | 220.93332 |

| [M+NH₄]⁺ | 239.97442 |

| [M+K]⁺ | 260.90376 |

Data from predicted values. uni.lu

X-ray Crystallography for Solid-State Structure Determination

In these derivatives, the dihedral angle between the two aromatic rings is a key structural parameter. The crystal packing is often stabilized by hydrogen bonds, such as N-H···O interactions, which can form one-dimensional chains or more complex two-dimensional networks. researchgate.net These studies confirm the molecular connectivity and provide precise bond lengths and angles, which are crucial for understanding the compound's physical and chemical properties. researchgate.net

Chromatographic Separation Methodologies

Chromatographic techniques are essential for the separation, identification, and quantification of components in a mixture. For this compound and its derivatives, High-Performance Liquid Chromatography is the most commonly employed method.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for separating it from reaction intermediates and byproducts. A reverse-phase HPLC method is typically suitable for this class of compounds.

While a specific method for this compound is not detailed in the available literature, a method for a structurally similar compound, methyl 3,5-dichloro-4-hydroxybenzoate, can be referenced. sielc.com Such a method would likely involve a C18 column and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile, and an aqueous solution, often with a small amount of acid like phosphoric or formic acid to improve peak shape. sielc.com Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits strong absorbance. This technique is scalable and can be adapted for preparative separations to isolate pure compounds. sielc.com

Table 4: Representative HPLC Parameters for Analysis of a Related Dichlorinated Benzoyl Derivative

| Parameter | Condition |

| Column | Newcrom R1 (Reverse Phase) |

| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid |

| Detection | UV Spectroscopy |

| Application | Purity assessment and preparative separation |

Note: These are general conditions for a similar compound and would require optimization for this compound. sielc.com

Gas Chromatography (GC) for Volatile Product Analysis

Gas chromatography is a premier technique for the separation and analysis of volatile and thermally stable compounds, making it highly suitable for monitoring reactions involving this compound and identifying its volatile derivatives or reaction byproducts. The methodology provides gas chromatographic conditions for detecting chlorinated hydrocarbons in various matrices. epa.gov When coupled with a mass spectrometer (GC/MS), it allows for the unambiguous identification of isomers in a crude reaction mixture, which is often challenging as isomers can display nearly identical mass spectra under electron ionization. researchgate.net

In a typical application, a capillary column is used to achieve high resolution and sensitivity. epa.gov For chlorinated compounds, an electron capture detector (ECD) is often employed due to its high selectivity for halogenated molecules. epa.gov The choice of the GC column's stationary phase is critical; phases with different polarities can be used to optimize the separation of various analytes. epa.gov Method development involves optimizing parameters such as oven temperature programs, carrier gas flow rate, and injection techniques to achieve baseline separation of all volatile components in a sample mixture. nih.gov

Table 1: Illustrative GC Parameters for Analysis of a Reaction Mixture This table presents a hypothetical set of parameters for the GC analysis of volatile products from a reaction involving this compound.

| Parameter | Condition | Purpose |

| Column | J&W DB-35ms (30 m x 0.25 mm, 0.25 µm) | Provides good resolution for a range of chlorinated aromatic compounds. agilent.com |

| Carrier Gas | Helium at 1.0 mL/min | Inert gas to move analytes through the column. researchgate.net |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | Separates compounds based on boiling point and column interaction. |

| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) | ECD for high sensitivity to chlorinated compounds; MS for structural identification. epa.gov |

| Hypothetical Retention Time | 12.5 min | The time it takes for the analyte to pass through the column, used for identification. |

Chiral Chromatography for Enantiomeric Separation of Derivatives

When this compound is used to synthesize chiral molecules, separating the resulting enantiomers is crucial, as they can exhibit different biological activities. nih.gov Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP), is the predominant method for this purpose. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP, leading to different retention times. semanticscholar.org

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely effective for a broad range of chiral compounds. nih.govsemanticscholar.org Specifically, derivatives like cellulose tris(3-chloro-4-methylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate) have demonstrated excellent chiral recognition capabilities. nih.gov The selection of the mobile phase—whether normal-phase, reversed-phase, or polar-organic—plays a key role in optimizing the separation and resolution of the enantiomers. semanticscholar.org

Table 2: Comparison of Chiral Stationary Phases for Enantiomeric Resolution This table illustrates the potential performance of different commercial CSPs for the separation of a hypothetical chiral derivative of this compound.

| Chiral Stationary Phase (CSP) | Base Material | Typical Mobile Phase | Hypothetical Resolution (Rs) |

| Chiralpak® IA | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol | 1.8 |

| Chiralpak® IB | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol | 2.1 |

| Chiralpak® IF | Amylose tris(3-chloro-4-methylphenylcarbamate) | Acetonitrile/Methanol (B129727) | 2.5 |

| Lux® Cellulose-2 | Cellulose tris(3-chloro-4-methylphenylcarbamate) | Acetonitrile/Water | 2.3 |

Resolution (Rs) > 1.5 is considered baseline separation.

Computational Chemistry and Molecular Modeling

Computational chemistry offers powerful tools to investigate the properties and reactivity of this compound at an atomic level, providing insights that complement experimental findings.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical method used to calculate the electronic structure of molecules. arxiv.org For this compound, DFT calculations can determine optimized molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). nih.govresearchgate.net These calculations are fundamental to understanding the molecule's stability, dipole moment, and sites susceptible to nucleophilic or electrophilic attack. researchgate.net The energy gap between the HOMO and LUMO, for instance, is a key indicator of chemical reactivity. researchgate.net By employing a suitable basis set, such as 6-31G(d,p), DFT can provide a good balance between computational accuracy and cost for molecules of this size. researchgate.net

Table 3: Illustrative Electronic Properties of this compound from DFT Calculations This table shows representative data that could be obtained from a DFT calculation (e.g., at the B3LYP/6-31G(d,p) level).

| Property | Calculated Value | Significance |

| Energy of HOMO | -7.2 eV | Indicates the ability to donate electrons (region of high electron density). |

| Energy of LUMO | -2.5 eV | Indicates the ability to accept electrons (region susceptible to nucleophilic attack). |

| HOMO-LUMO Gap | 4.7 eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | 3.1 D | Quantifies the overall polarity of the molecule. |

| Mulliken Charge on Carbonyl Carbon | +0.65 e | Highlights the electrophilic nature of the carbonyl carbon. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility. nih.gov For a molecule like this compound, MD simulations can explore the rotational freedom around the single bonds, particularly the bond connecting the benzoyl group to the aromatic ring. These simulations, which model atomic motions based on a force field, can reveal the most stable conformations and the energy barriers between them. nih.govsoton.ac.uk Analysis of the simulation trajectory can yield information on properties like the root-mean-square deviation (RMSD) and radius of gyration, which describe the molecule's structural stability and compactness over time. nih.gov

Predictive Modeling of Reactivity and Regioselectivity

Predicting the outcome of chemical reactions is a primary goal of computational chemistry. rsc.org For electrophilic aromatic substitution reactions involving derivatives of this compound, predictive models can determine which position on the aromatic ring is most likely to react. researchgate.net Machine learning models, such as RegioML, utilize features like calculated atomic charges to predict regioselectivity with high accuracy. researchgate.net These data-driven approaches can outperform physics-based models, especially when large datasets are available for training. researchgate.netrsc.org Such predictive tools are invaluable for planning synthetic routes, as they help exclude unproductive pathways and minimize the formation of undesired isomers. rsc.org

Quantum Chemical Analysis of Reaction Intermediates and Transition States

Understanding a reaction mechanism requires characterizing the intermediates and transition states that connect reactants to products. numberanalytics.com A transition state represents the highest energy point along a reaction coordinate and cannot be directly observed experimentally. youtube.com Quantum chemical methods, like DFT, are used to locate and calculate the geometries and energies of these transient species. numberanalytics.comresearchgate.net By mapping the entire reaction pathway, including the activation energies associated with each transition state, researchers can elucidate the detailed mechanism of reactions involving this compound. researchgate.netwikipedia.org This analysis is critical for explaining observed reaction rates and selectivities and for designing catalysts that can lower the energy barriers of desired reaction pathways. researchgate.net

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Versatile Building Block in Complex Molecule Synthesis

As a versatile building block, 3,5-Dichloro-4-methylbenzoyl chloride serves as a foundational component for creating more intricate molecular architectures, including substituted aromatic compounds and functionalized heterocyclic systems.

The primary application of this compound in this context is through Friedel-Crafts acylation. organic-chemistry.orgbyjus.com This classic electrophilic aromatic substitution reaction involves treating an aromatic compound with the acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orglibretexts.org The reaction introduces the 3,5-dichloro-4-methylbenzoyl group onto the aromatic ring, forming a ketone. byjus.comlibretexts.org This process is a reliable method for creating carbon-carbon bonds with aromatic rings. The resulting acylated products are deactivated towards further substitution, which allows for the synthesis of monoacylated compounds with high selectivity. organic-chemistry.org

Furthermore, the compound readily undergoes nucleophilic acyl substitution reactions with various nucleophiles like alcohols and amines. These reactions lead to the formation of corresponding esters and amides, further expanding the library of substituted aromatic compounds that can be synthesized from this single precursor.

In addition to acylating simple arenes, this compound is instrumental in the functionalization of existing heterocyclic structures. By acylating a nucleophilic atom (such as nitrogen) within a heterocyclic ring, the compound can be used to introduce the 3,5-dichloro-4-methylbenzoyl moiety, thereby modifying the electronic properties and steric profile of the parent heterocycle. This strategic modification is a key step in building more complex molecules where the heterocyclic core provides a foundational scaffold. An important example of this application is its use in the synthesis of intermediates for pharmacologically active compounds, where it acylates a nitrogen-containing heterocyclic ring system.

Synthetic Intermediates for Specialized Chemical Structures

The compound's reactivity is harnessed to create key intermediates for highly specialized and valuable chemical products in the pharmaceutical and agricultural industries.

A significant industrial application of this compound is in the synthesis of 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic acid. This molecule is a crucial intermediate in the production of Lifitegrast, an ophthalmic drug. acs.org The synthesis is achieved via a Friedel-Crafts acylation reaction where tetrahydroisoquinoline is the substrate. The reaction is typically performed using an aluminum chloride catalyst in an anhydrous solvent, yielding the acylated heterocyclic product which can then be further processed.

Table 1: Research Findings on the Synthesis of a Lifitegrast Intermediate

| Parameter | Details |

|---|---|

| Starting Reagent | This compound |

| Substrate | Tetrahydroisoquinoline |

| Reaction Type | Friedel-Crafts Acylation |

| Catalyst | Aluminum Chloride (AlCl₃) |

| Solvent | Anhydrous Dichloroethane |

| Temperature | 0°C to Room Temperature |

| Isolated Yield | 66% |

| Purity (NMR) | >99% |

This data represents findings from a kilogram-scale production study.

This compound is effectively employed to produce a variety of dichlorobenzamide derivatives through its reaction with primary or secondary amines, including arylamines. This nucleophilic acyl substitution reaction forms a stable amide bond. These benzamide (B126) structures are significant in medicinal chemistry. The reaction conditions can be controlled to achieve high yields of the desired amide products, which are often purified and characterized using methods like NMR and X-ray crystallography.

Table 2: General Synthesis of Dichlorobenzamide Derivatives

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|

In the field of agriculture, this compound functions as a key intermediate in the synthesis of various agrochemicals, including pesticides and herbicides. Its chemical structure is incorporated into the final active ingredients. The compound's utility lies in its ability to introduce a specific dichlorinated aromatic moiety, which is a common feature in many agrochemical molecules. Its role as a reactive building block allows for the efficient construction of the complex molecular frameworks required for these specialized products.

Role in the Development of Novel Organic Materials

This compound serves as a versatile building block in the creation of new organic materials, owing to its reactive benzoyl chloride functional group and the specific substitution pattern on the aromatic ring. The presence of chlorine atoms and a methyl group influences the electronic properties, solubility, and reactivity of the molecule, making it a target for incorporation into a variety of functional materials, including dyes, pigments, and polymers.

Precursor for Dyes and Pigments

While specific commercial dyes and pigments derived directly from this compound are not extensively documented in publicly available literature, its structural features suggest its potential as a precursor in this field. Substituted benzoyl chlorides are common intermediates in the synthesis of colorants, where they are used to introduce the benzoyl moiety into larger chromophoric systems.

The general synthetic approach involves the reaction of the acyl chloride with a nucleophilic group, such as an amine or a hydroxyl group, present on a dye or pigment intermediate. This reaction, typically a Schotten-Baumann reaction or a variation thereof, forms a stable amide or ester linkage, respectively. In the context of this compound, this would result in a final molecule containing the 3,5-dichloro-4-methylbenzoyl group.

Table 1: Potential Dye and Pigment Intermediates for Reaction with this compound

| Intermediate Class | Reactive Group | Potential Resulting Linkage |

|---|---|---|

| Anthraquinone derivatives | Amino (-NH₂) | Amide |

| Azo coupling components | Hydroxyl (-OH) | Ester |

| Perylene derivatives | Amino (-NH₂) | Amide |

This table is illustrative of the types of reactions that are chemically feasible, though specific examples with this compound are not readily found in the literature.

Integration into Polymeric Material Design

The bifunctional nature of molecules derived from this compound (after conversion of the acyl chloride to a less reactive group or by utilizing the reactivity of the chlorine atoms on the ring under specific conditions) allows for its potential integration into polymeric structures. The benzoyl chloride group itself is highly reactive and can readily participate in polycondensation reactions.

For example, it can react with diamines to form polyamides or with diols to form polyesters. The resulting polymers would incorporate the 3,5-dichloro-4-methylbenzoyl moiety as a repeating unit. The properties of these polymers would be significantly influenced by the presence of this group. The chlorine atoms could impart flame-retardant properties to the material, a desirable characteristic in many applications. Additionally, the rigid aromatic structure would contribute to a high glass transition temperature and good thermal stability.

While specific examples of polymers synthesized directly from this compound are not prevalent in the reviewed literature, the fundamental principles of polymer chemistry support its potential use in creating high-performance polymers.

Table 2: Potential Polymerization Reactions Involving this compound

| Co-monomer Type | Polymer Class Formed | Key Potential Properties |

|---|---|---|

| Aromatic Diamines | Polyamides (Aramids) | High thermal stability, chemical resistance |

| Aliphatic Diols | Polyesters | Modified mechanical properties, potential flame retardancy |

This table outlines theoretical applications in polymer synthesis based on the known reactivity of benzoyl chlorides. Specific research on the polymerization of this compound is limited.

Q & A

Q. What are the primary synthetic routes for 3,5-dichloro-4-methylbenzoyl chloride, and what reaction conditions are critical for high yield?